molecular formula C15H9F3N4OS B2967563 1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 400082-47-5

1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Katalognummer: B2967563
CAS-Nummer: 400082-47-5
Molekulargewicht: 350.32
InChI-Schlüssel: OBERJAXTQMFJBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a novel synthetic compound designed for pharmaceutical and life science research. This complex molecule features a 1,3,4-oxadiazole ring linked to a 3-(trifluoromethyl)thieno[2,3-c]pyrazole core, a structural motif known to confer significant bioactive potential. The 1,3,4-oxadiazole moiety is established in medicinal chemistry as a key pharmacophore, valued for its ability to act as an ester or amide bioisostere, which can enhance metabolic stability and binding affinity in drug discovery efforts (PharmaTutor, 2015) . This heterocyclic system is found in a range of therapeutic agents, including antimicrobials and HIV-integrase inhibitors (PharmaTutor, 2015) . Furthermore, the 3-(trifluoromethyl)thieno[2,3-c]pyrazole scaffold is a privileged structure in chemical biology. Related compounds based on this scaffold have been investigated as potent inhibitors of biological targets such as caspase-1 (DrugBank, 2016) , highlighting the potential of this chemotype in developing probes for inflammatory processes. The integration of the 5-phenyl-1,3,4-oxadiazole unit is expected to modulate the compound's electronic properties and overall geometry, potentially leading to unique interactions with enzymatic targets. Researchers can leverage this high-purity compound as a key intermediate for synthesizing novel bioactive molecules or as a candidate for high-throughput screening in assays targeting antimicrobial, anti-inflammatory, or anticancer pathways (American Journal of Organic Chemistry, 2016) . This product is intended for research purposes by qualified laboratory personnel only.

Eigenschaften

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4OS/c1-22-14-9(11(21-22)15(16,17)18)7-10(24-14)13-20-19-12(23-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBERJAXTQMFJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC=CC=C4)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a novel compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C13H10F3N3OS\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}\text{S}

The biological activity of this compound can be attributed to its interactions at the molecular level. The thieno[2,3-c]pyrazole framework is known for its ability to modulate various biological pathways. Specifically, it may act on:

  • Enzyme Inhibition : Inhibiting enzymes that are crucial for cancer cell proliferation.
  • Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.

Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress

Anticancer Activity

In a study examining the anticancer effects of similar compounds, it was found that derivatives of thieno[2,3-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. The specific compound has shown promising results in preliminary tests against breast and colon cancer cells.

Antimicrobial Properties

A comparative study on antimicrobial efficacy indicated that compounds with oxadiazole moieties demonstrated notable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potential role in treating resistant bacterial infections.

Antioxidant Studies

Research evaluating the antioxidant properties revealed that this compound effectively scavenged free radicals in vitro. This activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it demonstrated an IC50 value comparable to established antioxidants like ascorbic acid.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
1-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Thieno[2,3-c]pyrazole 1-Me, 3-CF₃, 5-Ph-oxadiazole Research chemical; potential antimicrobial use
5-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole Thieno[2,3-c]pyrazole 1-Me, 3-CF₃, 5-isopropyl-oxadiazole Enhanced hydrophobicity; synthetic intermediate
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine Variable alkyl, 5-Me, 3-Ph, 6-Ph-oxadiazole Antimicrobial activity; high melting points
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole 5-NH₂, 3-Me, 1-(Ph-oxadiazole-thio)acetyl Moderate yield (53.84%); m.p. 177.8°C (dec.)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability .
  • Thermal Stability: Thienopyrazole derivatives with oxadiazole substituents exhibit high melting points (>200°C), attributed to molecular rigidity and strong intermolecular interactions .
  • Solubility : The phenyl-oxadiazole group may reduce aqueous solubility, a limitation addressed in analogs like the isopropyl-oxadiazole variant () through balanced hydrophobic/hydrophilic substitutions.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can regioselectivity be controlled?

The synthesis of this compound involves multi-step heterocyclic chemistry. A key step is the formation of the 1,3,4-oxadiazole ring, typically achieved via cyclization of acyl hydrazides with carbonyl reagents under dehydrating conditions (e.g., POCl₃ or PCl₅) . Regioselectivity in pyrazole formation can be controlled by using hydrazine derivatives (e.g., methylhydrazine for N-methylation) and trifluoromethyl ketones, as demonstrated in analogous pyrazole syntheses . Optimization of solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical for yield and purity .

Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substitution patterns and regiochemistry. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (~-60 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), as described in thienopyrazole analogs .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Standard assays include:

  • Enzyme Inhibition Assays: For kinase or protease targets (e.g., factor Xa), using fluorogenic substrates to measure IC₅₀ values .
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Trifluoromethyl Group Role: The CF₃ group enhances metabolic stability and binding affinity via hydrophobic interactions. Replacements (e.g., Cl, Br) can probe steric/electronic effects .
  • Oxadiazole Modifications: Substituting the phenyl group on the oxadiazole with heteroaromatic rings (e.g., thiophene) may improve solubility or target engagement .
  • Thienopyrazole Core: Introducing electron-withdrawing groups at the 3-position (e.g., nitro) could modulate electronic density for enhanced reactivity .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in biological data?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:

  • Binding Conformations: Compare ligand-protein co-crystal structures to validate docking predictions (e.g., factor Xa active site) .
  • Tautomerism Conflicts: Resolve ambiguities in pyrazole/oxadiazole tautomeric states that affect activity .
  • Polymorphism: Identify crystal packing effects that may alter solubility or stability .

Q. What in silico strategies predict biological targets and off-target liabilities?

  • Molecular Docking: Use AutoDock Vina or Glide to screen against targets like 14α-demethylase (antifungal) or COX-2 (anti-inflammatory) .
  • ADMET Prediction: Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to prioritize candidates .

Q. How can contradictory data in biological assays be addressed methodologically?

  • Dose-Response Reproducibility: Validate IC₅₀ values across multiple replicates and cell lines .
  • Metabolite Interference: Use LC-MS/MS to identify degradation products in cell media .
  • Off-Target Profiling: Employ kinome-wide selectivity screening (e.g., KinomeScan) to rule out pan-assay interference .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., oxadiazole formation) from hours to minutes .
  • Flow Chemistry: Continuous flow systems enhance reproducibility for hazardous steps (e.g., POCl₃-mediated dehydrations) .

Q. How can regiochemical outcomes be confirmed in complex heterocycles?

  • NOE (Nuclear Overhauser Effect) NMR: Detects spatial proximity between protons (e.g., differentiating N1 vs. N2 substitution in pyrazoles) .
  • X-ray Photoelectron Spectroscopy (XPS): Identifies electronic environments of nitrogen atoms in oxadiazole rings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.